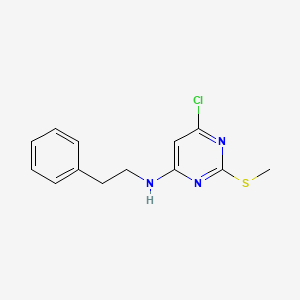
6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine
Descripción general
Descripción
6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, also known as 6-Chloro-2-MSP, is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to interact with various biochemical and physiological systems, and its potential to be used in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study demonstrates the synthesis of a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which includes compounds with alkyl, allyl, phenyl, benzyl, or 2-phenylethyl groups like 6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine. These compounds are synthesized through cyclocondensation under mild basic conditions, showcasing the versatility and reactivity of this chemical class (dos Santos et al., 2015).
Crystallography and Structural Analysis
- Research has been conducted on the crystalline forms of 4-amino-2-(methylsulfanyl)pyrimidine derivatives, providing insights into their structural properties. This includes studies on polymorphic forms and hydrogen bond interactions, which are crucial for understanding the chemical and physical behavior of these compounds (Glidewell et al., 2003).
Chemoselective Reactions
- The compound's utility in chemoselective reactions has been explored, particularly in SNAr reactions with amines. Such studies highlight its potential in selective synthesis processes, where its reactivity can be harnessed for specific chemical transformations (Baiazitov et al., 2013).
Biological Applications
- Some derivatives of 6-chloro-2-(methylsulfanyl)pyrimidin-4-amine have shown promising biological activity. For instance, certain synthesized compounds have been identified as effective HIV-1 reverse transcriptase inhibitors. This underscores the potential pharmaceutical applications of these compounds in antiviral therapies (Valuev-Elliston et al., 2012).
Propiedades
IUPAC Name |
6-chloro-2-methylsulfanyl-N-(2-phenylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S/c1-18-13-16-11(14)9-12(17-13)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXCUERKOLZJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



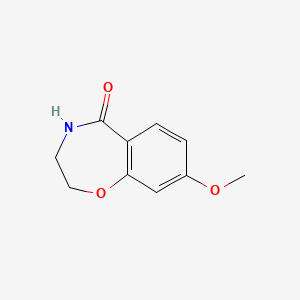
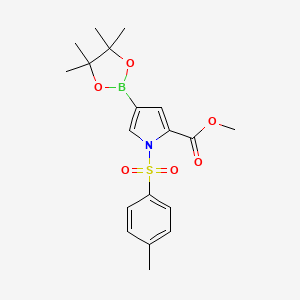

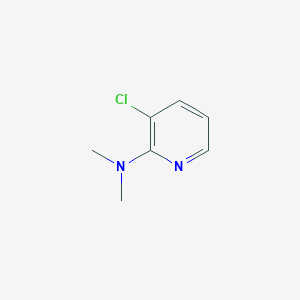
![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)
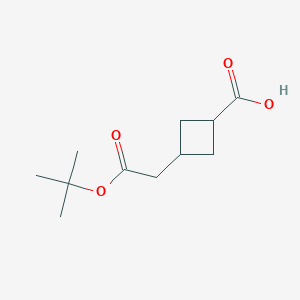

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1429559.png)
![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)
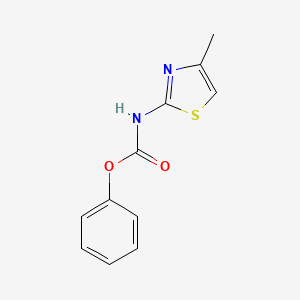
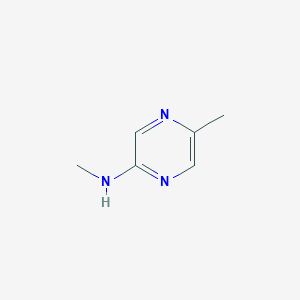
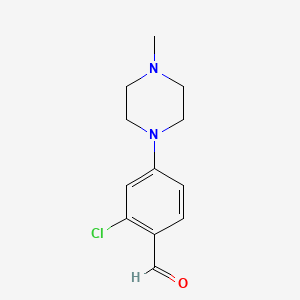
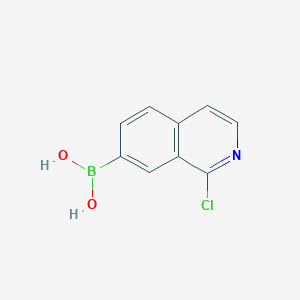
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1429572.png)